molecular formula C12H15N3O2S2 B11836640 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole

Cat. No.: B11836640
M. Wt: 297.4 g/mol
InChI Key: ZQELRBNDJUTMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of benzo[d]thiazole-2-sulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can reduce reaction times and improve yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects. The diazepane ring can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole is unique due to the presence of both the benzo[d]thiazole and diazepane rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1,4-diazepan-1-ylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C12H15N3O2S2/c16-19(17,15-8-3-6-13-7-9-15)12-14-10-4-1-2-5-11(10)18-12/h1-2,4-5,13H,3,6-9H2

InChI Key

ZQELRBNDJUTMOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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